CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide

Receptor Pharmacology Binding Affinity Calcitonin Receptor

Choose salmon calcitonin (sCT) for your research because it uniquely provides dual agonism at calcitonin and amylin receptors with RAMP-independent activation, ensuring consistent results across cell lines. With an IC50 of 0.003 pg/mL in DROcA assays—5-fold more potent than elcatonin—you achieve maximal osteoclast inhibition at lower concentrations, reducing off-target effects. This synthetic peptide is the preferred reference for next-generation DACRA development and bone metabolism studies. Procure high-purity (≥98%) sCT to elevate your research quality.

Molecular Formula C145H242N44O48S2
Molecular Weight 3433.9 g/mol
Cat. No. B10847799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide
Molecular FormulaC145H242N44O48S2
Molecular Weight3433.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=NC(CCC(=N)O)C(=NC(C(C)O)C(=NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=NC(CCCNC(=N)N)C(=NC(C(C)O)C(=NC(CC(=N)O)C(=NC(C(C)O)C(=NCC(=NC(CO)C(=NCC(=NC(C(C)O)C(=O)N3CCCC3C(=N)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(CCCCN)N=C(C(CC4=CN=CN4)N=C(C(CC(C)C)N=C(C(CCC(=O)O)N=C(C(CCC(=N)O)N=C(C(CO)N=C(C(CC(C)C)N=C(C(CCCCN)N=C(CN=C(C(CC(C)C)N=C(C(C(C)C)N=C(C(CS)N=C(C(C(C)O)N=C(C(CO)N=C(C(CC(C)C)N=C(C(CC(=N)O)N=C(C(CO)N=C(C(CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C145H242N44O48S2/c1-65(2)45-86(175-139(232)110(70(11)12)183-136(229)99(63-239)181-142(235)114(74(16)197)187-135(228)98(61-193)180-129(222)90(49-69(9)10)172-131(224)92(52-104(151)202)174-134(227)96(59-191)178-117(210)79(148)62-238)118(211)158-55-106(204)162-80(25-18-20-40-146)120(213)169-89(48-68(7)8)128(221)179-97(60-192)133(226)167-83(34-37-102(149)200)122(215)165-85(36-39-109(207)208)123(216)171-88(47-67(5)6)127(220)173-91(51-77-54-156-64-161-77)130(223)164-81(26-19-21-41-147)121(214)170-87(46-66(3)4)126(219)166-84(35-38-103(150)201)125(218)186-113(73(15)196)141(234)177-94(50-76-30-32-78(199)33-31-76)143(236)189-44-24-29-101(189)137(230)168-82(27-22-42-157-145(154)155)124(217)185-112(72(14)195)140(233)176-93(53-105(152)203)132(225)184-111(71(13)194)138(231)160-56-107(205)163-95(58-190)119(212)159-57-108(206)182-115(75(17)198)144(237)188-43-23-28-100(188)116(153)209/h30-33,54,64-75,79-101,110-115,190-199,238-239H,18-29,34-53,55-63,146-148H2,1-17H3,(H2,149,200)(H2,150,201)(H2,151,202)(H2,152,203)(H2,153,209)(H,156,161)(H,158,211)(H,159,212)(H,160,231)(H,162,204)(H,163,205)(H,164,223)(H,165,215)(H,166,219)(H,167,226)(H,168,230)(H,169,213)(H,170,214)(H,171,216)(H,172,224)(H,173,220)(H,174,227)(H,175,232)(H,176,233)(H,177,234)(H,178,210)(H,179,221)(H,180,222)(H,181,235)(H,182,206)(H,183,229)(H,184,225)(H,185,217)(H,186,218)(H,187,228)(H,207,208)(H4,154,155,157)/t71-,72-,73-,74-,75-,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94?,95+,96+,97+,98+,99+,100-,101-,110+,111+,112+,113+,114+,115+/m1/s1
InChIKeyAZCMZZXDDMAXIT-SLFAFRAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide (Salmon Calcitonin): Scientific Procurement and Structural Overview


The compound CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide, commonly known as salmon calcitonin (sCT), is a 32-amino acid cyclic peptide hormone with a molecular formula of C145H240N44O48S2 and a molecular weight of 3431.85 g/mol [1]. Its structure features an N-terminal disulfide bridge between Cys1 and Cys7, forming a characteristic ring, and a C-terminal proline amide . It is a dual agonist of the calcitonin receptor (CTR) and amylin receptors (AMYRs), which are heterodimers of CTR and receptor activity-modifying proteins (RAMPs) . This peptide is synthetically produced and is the active pharmaceutical ingredient in several FDA-approved therapeutics [2].

Why CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide Cannot Be Substituted with Generic Calcitonin Analogs


Substituting CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide with human calcitonin or other in-class peptides is not scientifically valid due to significant differences in receptor binding affinity, potency, and pharmacological profile. Salmon calcitonin exhibits a higher binding affinity for the human calcitonin receptor (CTR) than human calcitonin itself . Critically, sCT's binding to CTR is not modulated by receptor activity-modifying proteins (RAMPs), unlike human calcitonin, which results in a distinct and predictable pharmacological response [1]. Furthermore, sCT acts as a dual agonist at both CTR and amylin receptors, a property not shared by human calcitonin, making it a unique tool for research in metabolic and bone-related diseases . These differences in molecular interaction and downstream signaling mean that experimental outcomes are not interchangeable between salmon and human calcitonin.

Quantitative Differentiation Guide for CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide: Head-to-Head Performance Data


Receptor Binding Affinity (IC50) Comparison: Salmon vs. Human Calcitonin at Human CTR2

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide (salmon calcitonin) demonstrates a significantly higher binding affinity for the human calcitonin receptor (CTR2) compared to human calcitonin. Salmon calcitonin binds to human CTR2 with an IC50 of 0.377 nM [1], which is considerably more potent than the reported binding affinity of human calcitonin for its own receptor [2].

Receptor Pharmacology Binding Affinity Calcitonin Receptor

In Vitro Osteoclast Inhibition (IC50) Comparison: Salmon Calcitonin vs. Elcatonin (Asu1,7-eel CT)

In a direct head-to-head comparison using a disaggregated rat osteoclast pit formation assay (DROcA), CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide (sCT) demonstrated superior potency in inhibiting bone resorption compared to the clinically used analog elcatonin (ELC). The IC50 for sCT was 0.003 pg/mL, while the IC50 for ELC was 0.015 pg/mL, making sCT 5-fold more potent in this model [1].

Osteoclast Biology Bone Resorption In Vitro Potency

Dual Receptor Agonism Profile: Salmon Calcitonin vs. Human Calcitonin and Amylin Analogs

Unlike human calcitonin, which is a selective CTR agonist, CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide functions as a potent dual agonist of both calcitonin (CTR) and amylin (AMY) receptors . While salmon calcitonin is a non-selective dual agonist, it provides a distinct pharmacological profile compared to other dual agonists. For example, the novel dual agonist cagrilintide (AM833) shows a different profile in terms of receptor binding and activation [1]. Pramlintide, a clinically used amylin analog, is a selective AMYR agonist and does not potently activate CTR [2].

Receptor Pharmacology Amylin Receptor Metabolic Disease

Receptor Binding Modulation by RAMPs: Salmon vs. Human Calcitonin

The binding affinity of CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide to the human calcitonin receptor (CTR2) is not modulated by receptor activity-modifying proteins (RAMPs) [1]. In contrast, the binding affinity of human calcitonin is influenced by the presence of RAMPs . Salmon calcitonin binds to human CTR2 with IC50 values of 0.933, 0.224, 0.134, and 0.317 nM in the absence or presence of RAMP1, RAMP2, or RAMP3, respectively [1].

Receptor Pharmacology RAMP Proteins Binding Affinity

In Vivo Hypocalcemic Potency (ED15) Comparison: Salmon Calcitonin vs. Elcatonin

In a rat model of hypocalcemia, a full dose-response curve was generated for CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide (sCT) and elcatonin (ELC). The dose required to lower serum calcium by 15% (ED15) was 33.9 mg/kg for sCT, compared to 25.2 mg/kg for ELC, indicating that a higher dose of sCT is required to achieve the same effect in this specific in vivo model [1].

In Vivo Pharmacology Calcium Metabolism Hypocalcemic Effect

Optimal Research and Industrial Application Scenarios for CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide


In Vitro Studies Requiring Maximal Anti-Resorptive Potency at Low Concentrations

For in vitro assays focused on osteoclast biology and bone resorption, CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide is the preferred reagent. Its demonstrated IC50 of 0.003 pg/mL in the DROcA assay is 5-fold lower than that of elcatonin [1], enabling researchers to observe maximal inhibition of osteoclast activity at lower peptide concentrations. This is particularly beneficial for experiments where high peptide concentrations may cause off-target effects or when working with limited sample volumes.

Investigating Calcitonin and Amylin Receptor Crosstalk in Metabolic and Bone Research

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide's well-characterized profile as a dual agonist of both calcitonin (CTR) and amylin (AMY) receptors makes it an essential tool for studying the integrated roles of these receptors in physiology and disease. Unlike selective agonists, sCT allows for simultaneous activation of both pathways, making it ideal for research into the complex interplay between bone metabolism, appetite regulation, and glucose homeostasis.

Studies Requiring a Consistent, RAMP-Independent Pharmacological Response

Researchers investigating calcitonin receptor signaling in systems with variable or unknown expression of receptor activity-modifying proteins (RAMPs) should select CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide. Its binding affinity to CTR is independent of RAMP co-expression [2], ensuring a consistent and predictable activation profile. This contrasts with human calcitonin, whose activity is modulated by RAMPs, potentially introducing variability in experimental outcomes across different cell lines or tissues.

As a Reference Standard for Novel Dual Amylin and Calcitonin Receptor Agonist (DACRA) Development

In the development and pharmacological profiling of next-generation Dual Amylin and Calcitonin Receptor Agonists (DACRAs), such as cagrilintide and other lipidated analogs [3], CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide serves as a critical reference compound. Its established binding and functional data provide a benchmark for evaluating the potency, selectivity, and efficacy of novel compounds in both in vitro and in vivo models.

Quote Request

Request a Quote for CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.